molecular formula C13H20BNO4S B2769849 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide CAS No. 1430628-65-1

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Cat. No.: B2769849
CAS No.: 1430628-65-1
M. Wt: 297.18
InChI Key: YPRROIPUQWCHFZ-UHFFFAOYSA-N
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Description

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a chemical compound. It is a derivative of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane and 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It is often used in the synthesis of various pharmaceuticals and chemical intermediates .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various methods such as X-ray crystallography or computational methods like Density Functional Theory (DFT) . These methods can provide information about the arrangement of atoms in the molecule and their electronic structure.


Chemical Reactions Analysis

The chemical reactions involving this compound can be analyzed using computational methods like DFT . This can provide insights into the reactivity of the compound and its potential use in various chemical reactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various methods. The compound has a predicted density of 0.99±0.1 g/cm3 . Its boiling point is 130°C/20mmHg (lit.) and it has a refractive index of 1.49 .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound is used as a boric acid ester intermediate with benzene rings, synthesized through a three-step substitution reaction. Its structure is confirmed by various spectroscopy methods and mass spectrometry. Single crystals are measured by X-ray diffraction for crystallographic and conformational analyses. Density functional theory (DFT) is applied to compare with X-ray diffraction values, revealing consistent molecular structures (Huang et al., 2021).

Molecular Electrostatic Potential and Frontier Molecular Orbitals

  • Further investigation of the molecular electrostatic potential and frontier molecular orbitals of the compound is conducted using DFT. This analysis provides insights into some physicochemical properties of the compounds, enhancing understanding of their potential applications in various scientific fields (Huang et al., 2021).

Vibrational Properties Studies

  • Vibrational properties of derivatives of the compound are studied, offering valuable information for understanding their molecular behavior. This includes DFT and TD-DFT calculations for comparative analysis of spectroscopic data, which are crucial for the development of new applications in materials science and chemistry (Wu et al., 2021).

Application in Catalyzed Borylation

  • The compound is utilized in the Pd-catalyzed borylation of arylbromides, demonstrating its role in chemical synthesis. This method is notably effective in the borylation of arylbromides bearing sulfonyl groups, indicating its potential in creating new chemical entities (Takagi & Yamakawa, 2013).

Photodynamic Therapy Application

  • A derivative of the compound is used in the synthesis of new zinc phthalocyanine, which shows promise for photodynamic therapy applications, particularly in cancer treatment. This highlights its potential in biomedical applications (Pişkin et al., 2020).

Synthesis of Boronate-Substituted Stilbenes

  • The compound contributes to the synthesis of boronate-substituted stilbenes, which have applications in lipid-lowering drugs. This indicates its role in pharmaceutical research and drug development (Das et al., 2011).

Safety and Hazards

This compound may be harmful by inhalation, in contact with skin, and if swallowed . It is recommended to handle this compound with appropriate safety measures .

Future Directions

The future directions for the use of this compound could involve its use in the synthesis of novel copolymers on the basis of benzothiadiazole and electron-rich arene units . It could also find use in the development of new pharmaceuticals and chemical intermediates .

Properties

IUPAC Name

2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4S/c1-9-8-10(6-7-11(9)20(15,16)17)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRROIPUQWCHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1430628-65-1
Record name 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide
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